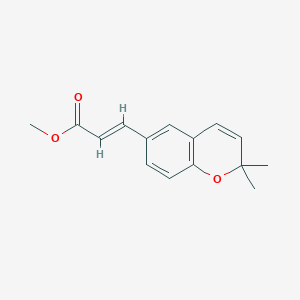![molecular formula C11H7F2NO2S B2368475 4-[5-(Difluoromethyl)-1,2-thiazol-3-yl]benzoic acid CAS No. 2248321-39-1](/img/structure/B2368475.png)
4-[5-(Difluoromethyl)-1,2-thiazol-3-yl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[5-(Difluoromethyl)-1,2-thiazol-3-yl]benzoic acid, also known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain, inflammation, and fever. It was first synthesized in 1969 and has been widely used in clinical practice since then.
作用機序
4-[5-(Difluoromethyl)-1,2-thiazol-3-yl]benzoic acid inhibits the activity of both COX-1 and COX-2 enzymes, which are responsible for the production of prostaglandins. COX-1 is constitutively expressed in various tissues and plays a role in maintaining normal physiological functions such as gastric mucosal protection, while COX-2 is induced in response to inflammatory stimuli and is responsible for the production of prostaglandins that mediate pain, fever, and inflammation. By inhibiting the activity of both COX-1 and COX-2, 4-[5-(Difluoromethyl)-1,2-thiazol-3-yl]benzoic acid can reduce the production of prostaglandins and alleviate pain, inflammation, and fever.
Biochemical and Physiological Effects:
4-[5-(Difluoromethyl)-1,2-thiazol-3-yl]benzoic acid has been shown to have a number of biochemical and physiological effects. It can reduce the production of prostaglandins, which are involved in the inflammatory response. It can also inhibit the activity of platelet aggregation, which is important in preventing blood clots. Furthermore, 4-[5-(Difluoromethyl)-1,2-thiazol-3-yl]benzoic acid can reduce the levels of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.
実験室実験の利点と制限
4-[5-(Difluoromethyl)-1,2-thiazol-3-yl]benzoic acid has several advantages for lab experiments. It is readily available and easy to synthesize. It has a long half-life, which allows for sustained drug exposure. However, 4-[5-(Difluoromethyl)-1,2-thiazol-3-yl]benzoic acid also has some limitations. It can cause gastrointestinal side effects such as ulcers and bleeding. It can also inhibit the activity of COX-1, which is important for maintaining normal physiological functions.
将来の方向性
There are several future directions for the research on 4-[5-(Difluoromethyl)-1,2-thiazol-3-yl]benzoic acid. One area of interest is the development of new formulations of 4-[5-(Difluoromethyl)-1,2-thiazol-3-yl]benzoic acid that can reduce its gastrointestinal side effects. Another area of interest is the investigation of 4-[5-(Difluoromethyl)-1,2-thiazol-3-yl]benzoic acid's potential use in treating Alzheimer's disease and other neurodegenerative disorders. Additionally, the development of new analogs of 4-[5-(Difluoromethyl)-1,2-thiazol-3-yl]benzoic acid with improved pharmacological properties is another area of research.
Conclusion:
4-[5-(Difluoromethyl)-1,2-thiazol-3-yl]benzoic acid is a non-steroidal anti-inflammatory drug that has been widely used in clinical practice for its anti-inflammatory, analgesic, and antipyretic properties. It inhibits the activity of COX-1 and COX-2 enzymes, which are responsible for the production of prostaglandins. 4-[5-(Difluoromethyl)-1,2-thiazol-3-yl]benzoic acid has several advantages for lab experiments, but also has some limitations such as gastrointestinal side effects. There are several future directions for the research on 4-[5-(Difluoromethyl)-1,2-thiazol-3-yl]benzoic acid, including the development of new formulations, investigation of its potential use in treating Alzheimer's disease, and the development of new analogs with improved pharmacological properties.
合成法
4-[5-(Difluoromethyl)-1,2-thiazol-3-yl]benzoic acid can be synthesized through a multistep process that involves the reaction of 5-(Difluoromethyl)-1,2-thiazole-3-carboxylic acid with 4-chlorobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified through recrystallization to obtain 4-[5-(Difluoromethyl)-1,2-thiazol-3-yl]benzoic acid.
科学的研究の応用
4-[5-(Difluoromethyl)-1,2-thiazol-3-yl]benzoic acid has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated for its potential use in treating Alzheimer's disease, cancer, and other conditions. 4-[5-(Difluoromethyl)-1,2-thiazol-3-yl]benzoic acid has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a key role in the inflammatory response. By inhibiting the production of prostaglandins, 4-[5-(Difluoromethyl)-1,2-thiazol-3-yl]benzoic acid can reduce inflammation, pain, and fever.
特性
IUPAC Name |
4-[5-(difluoromethyl)-1,2-thiazol-3-yl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO2S/c12-10(13)9-5-8(14-17-9)6-1-3-7(4-2-6)11(15)16/h1-5,10H,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGALOEHPDWJWRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NSC(=C2)C(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(Difluoromethyl)-1,2-thiazol-3-yl]benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[6-(3-Methylphenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2368393.png)

![2-chloro-N-[4-methoxy-3-(trifluoromethyl)phenyl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2368396.png)

![2-[(Piperidin-4-yl)amino]cyclohexan-1-ol](/img/structure/B2368398.png)





![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{2-[(pyridin-2-yl)carbamoyl]ethyl}propanamide](/img/structure/B2368412.png)
![2-Methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2368413.png)

![1-(3-chlorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)